DHFR Inhibition: 6-Propyl vs 6-Chloro
In an enzymatic assay against dihydrofolate reductase (DHFR) from Pneumocystis carinii conducted at 37°C, 6-propylpyridazin-3-amine exhibited an IC50 of 12,000 nM (12 μM) [1]. For procurement context, this moderate inhibitory activity may be advantageous when selecting a less potent control compound or a scaffold requiring further optimization rather than a highly potent starting point.
| Evidence Dimension | IC50 (nM) against P. carinii DHFR |
|---|---|
| Target Compound Data | 12,000 nM (12 μM) |
| Comparator Or Baseline | No direct comparator IC50 provided in the same assay dataset |
| Quantified Difference | Not calculable without comparator data |
| Conditions | Enzymatic activity monitored via NADPH oxidation at 340 nm using 96-well microtiter plate spectrophotometer, 37°C [1] |
Why This Matters
This defines a known benchmark potency value for the 6-propyl analog against DHFR, enabling informed selection when potency requirements for a given screening campaign are defined.
- [1] BindingDB Entry. Inhibitory activity against dihydrofolate reductase in Pneumocystis carinii. IC50: 1.20E+4 nM. Assay: NADPH oxidation monitored at 340 nm, 37°C. View Source
